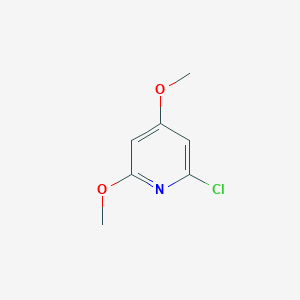

2-Chloro-4,6-dimethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDKCAQIDLSIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447177 | |

| Record name | 2-Chloro-4,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108279-89-6 | |

| Record name | 2-Chloro-4,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4,6-dimethoxypyridine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound that serves as a critical intermediate in the synthesis of a wide range of organic molecules. Identified by its CAS Number 13223-25-1, this pyrimidine derivative is particularly significant in the agrochemical and pharmaceutical industries.[1][2] Its unique structure, featuring a reactive chlorine atom and two methoxy groups, allows for diverse chemical modifications, making it an invaluable building block for creating complex, bioactive compounds.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for professionals in research and development.

Chemical Structure and Identifiers

The structure of 2-Chloro-4,6-dimethoxypyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the C2 position and two methoxy groups at the C4 and C6 positions.

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyridine

CAS Number: 13223-25-1

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethoxypyridine, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. This document details its physicochemical properties, synthesis protocols, key applications, and spectroscopic characterization.

Physicochemical Properties

This compound is a white to slightly yellow crystalline powder.[1][2] Its core structure, a pyrimidine ring substituted with a chlorine atom and two methoxy groups, makes it a valuable intermediate in organic synthesis.[3] The methoxy groups enhance its reactivity and solubility, facilitating its use in creating more complex molecules.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 13223-25-1 | [1][4] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][4][5] |

| Molecular Weight | 174.585 g/mol | [1][4][5] |

| Appearance | White to light yellow powder/crystal | [1][2][6] |

| Melting Point | 100-105 °C | [1][3][5] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [1][5] |

| Density | 1.3 ± 0.1 g/cm³ | [1][5] |

| Flash Point | 145.6 ± 22.3 °C | [1][5] |

| Exact Mass | 174.019608 Da | [1][5] |

| Polar Surface Area (PSA) | 44.24 Ų | [1][5] |

| LogP | 1.88 | [5] |

| Purity | ≥98% (GC), ≥99.0% (Assay) | [1][3] |

| IUPAC Name | 2-chloro-4,6-dimethoxypyrimidine | [2][4] |

Synthesis Protocols

Several methods for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine have been reported. A common laboratory-scale synthesis involves the diazotization of 2-amino-4,6-dimethoxypyrimidine. An alternative industrial method starts from malononitrile.

Experimental Protocol 1: Synthesis from 2-Amino-4,6-dimethoxypyrimidine

This method involves the diazotization of the corresponding amino-pyrimidine followed by a Sandmeyer-type reaction.

Materials:

-

2-Amino-4,6-dimethoxypyrimidine

-

36% Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

30% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure: [6]

-

A 5-liter four-necked flask is charged with 1,260 ml of 36% hydrochloric acid and cooled to 0°C.[6]

-

In batches, 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine is added to the flask. The mixture is stirred for approximately 1 hour until it reaches a syrupy consistency.[6]

-

The reaction mixture is further cooled to -15°C.[6]

-

A solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water is added dropwise over about 1 hour with vigorous stirring, maintaining the temperature between -15°C and -10°C.[6]

-

After the addition is complete, stirring is continued for another hour at -15°C to -10°C to ensure the reaction goes to completion.[6]

-

The reaction is neutralized to pH 7 by the slow, dropwise addition of 1.5 liters of 30% aqueous NaOH, while keeping the temperature at -5°C.[6]

-

The resulting purple, clay-like solid is collected by filtration under reduced pressure.[6]

-

The target compound, 2-chloro-4,6-dimethoxypyrimidine, is extracted from the solid using 3 liters of ethyl acetate.[6]

-

The organic layer is washed with water and dried over anhydrous sodium sulfate.[6]

-

The solvent is removed to yield the crude product.[6]

-

The crude product is purified by silica gel chromatography to yield white crystals.[6] The reported yield for this specific protocol is approximately 29.9%, with a melting point of 101.5-102.5°C.[6]

References

- 1. innospk.com [innospk.com]

- 2. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-4,6-DIMETHOXYPYRIMIDINE | CAS#:13223-25-1 | Chemsrc [chemsrc.com]

- 6. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine

Note to the reader: The request specified "2-Chloro-4,6-dimethoxypyridine." However, publicly available scientific data predominantly refers to "2-Chloro-4,6-dimethoxypyrimidine," a structurally related but distinct compound. This guide will focus on the pyrimidine derivative, which is a significant building block in medicinal and agricultural chemistry.

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a reactive chlorine atom and two methoxy groups on a pyrimidine core, allows for diverse chemical modifications, making it an invaluable scaffold in drug discovery and the development of crop protection agents.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and applications, with a focus on its role in modern chemical research and development.

Chemical and Physical Properties

2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-4,6-dimethoxypyrimidine | [3] |

| CAS Number | 13223-25-1 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 174.58 g/mol | [2][3] |

| Melting Point | 100 - 105 °C | [1][2] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Purity | ≥ 98% (GC) | [2] |

Spectroscopic Data

| Spectroscopic Data | Information |

| ¹H NMR | Spectral data available.[4] |

| ¹³C NMR | Spectral data available.[3] |

| IR Spectra | Spectral data available.[3][5] |

| Mass Spectra | Spectral data available.[4] |

Safety and Hazard Information

2-Chloro-4,6-dimethoxypyrimidine is classified as harmful if swallowed and causes serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[7][9]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes serious eye irritation | H319 |

| Precautionary Statement | Code |

| Wash face, hands and any exposed skin thoroughly after handling. | P264 |

| Do not eat, drink or smoke when using this product. | P270 |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 |

| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301+P312 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

Applications in Research and Development

The reactivity of the chlorine atom at the 2-position of the pyrimidine ring makes this compound an excellent substrate for nucleophilic substitution reactions. This property is extensively exploited in the synthesis of more complex molecules with desired biological activities.

Pharmaceutical Development

2-Chloro-4,6-dimethoxypyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs.[2] The pyrimidine scaffold is a common feature in many biologically active molecules, and the ability to functionalize this core structure is of great interest to medicinal chemists.

Agrochemical Synthesis

A primary application of this compound is in the production of herbicides.[1][2] It is a key precursor for the synthesis of pyrimidine salicylic acid herbicides such as Pyribenzoxim, Pyrithiobac-Sodium, and Bispyribac, which are vital for weed control in agriculture.[1]

Experimental Protocols

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

Several methods for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine have been reported. One common laboratory-scale procedure involves the diazotization of 2-amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction.

Materials:

-

2-amino-4,6-dimethoxypyrimidine

-

Concentrated Hydrochloric Acid (36%)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Cool 1,260 ml of 36% hydrochloric acid in a 5-liter four-necked flask to 0°C.[10]

-

Slowly add 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine in batches while stirring. Continue stirring for approximately 1 hour until the mixture becomes syrupy.[10]

-

Cool the reaction mixture to -15°C.[10]

-

Slowly add a solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water dropwise over about 1 hour, maintaining vigorous stirring.[10]

-

After the addition is complete, continue stirring at -15°C to -10°C for 1 hour.[10]

-

Neutralize the reaction mixture to pH 7 by the slow, dropwise addition of 1.5 liters of 30% aqueous NaOH, while keeping the temperature at -5°C.[10]

-

Collect the resulting purple, clay-like solid by filtration under reduced pressure.[10]

-

Extract the target compound from the solid using 3 liters of ethyl acetate.[10]

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.[10]

-

Remove the solvent under reduced pressure to yield the crude product.[10]

-

Purify the crude product by silica gel chromatography to obtain white crystals of 2-chloro-4,6-dimethoxypyrimidine.[10]

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Chloro-4,6-dimethoxypyrimidine.

Caption: General Synthesis Workflow

Application in Herbicide Synthesis

This diagram shows the role of 2-Chloro-4,6-dimethoxypyrimidine as a key intermediate in the synthesis of various herbicides.

Caption: Role in Herbicide Synthesis

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 2-Chloro-4,6-dimethoxypyrimidine - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Chloro-4,6-dimethoxypyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals.

Chemical Properties and Data

This compound is a versatile chemical building block utilized in various synthetic applications. Below is a summary of its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.58 g/mol |

| CAS Number | 13223-25-1 |

| Appearance | White to light yellow powder or crystals[1] |

| Melting Point | 100-105 °C[1] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg[1] |

| Density | 1.3 ± 0.1 g/cm³[1] |

| Flash Point | 145.6 ± 22.3 °C[1] |

| Solubility | Soluble in many organic solvents. |

| Purity | Typically ≥99.0%[1] |

Synthetic Protocols

There are two primary methods for the synthesis of this compound, each with distinct starting materials and reaction pathways.

Synthesis from Malononitrile

This multi-step synthesis involves the formation of a pyrimidine ring from acyclic precursors.

Caption: Synthesis of this compound from Malononitrile.

Experimental Protocol:

-

Step 1: Synthesis of Dimethyl propanediimidate dihydrochloride

-

In a pressure vessel, a mixture of malononitrile (10-13 wt%), methanol (11.5-15.5 wt%), and a composite solvent (72-77 wt%) is stirred.

-

Anhydrous hydrogen chloride gas is introduced into the mixture under a pressure of 0-20 atm.

-

The reaction is maintained at a temperature between -25 to 120 °C for 1-8 hours, until the concentration of hydrochloric acid reaches approximately 17%.

-

The resulting solid is filtered, washed with the composite solvent, and dried at room temperature to yield dimethyl propanediimidate dihydrochloride.[2]

-

-

Step 2: Synthesis of 3-Amino-3-methoxy-N-cyano-2-propenimidate

-

Dimethyl propanediimidate dihydrochloride is reacted with a 50% aqueous solution of cyanamide in the presence of a base (e.g., sodium bicarbonate and sodium hydroxide) to control the pH between 5 and 8.[3]

-

The reaction temperature is initially kept between -5 to 3 °C and then allowed to rise to room temperature over several hours.[3]

-

The product, 3-amino-3-methoxy-N-cyano-2-propenimidate, is isolated by filtration, washing, and drying.[3]

-

-

Step 3: Synthesis of this compound

-

3-Amino-3-methoxy-N-cyano-2-propenimidate is dissolved in methanol.[3]

-

Hydrogen chloride gas is bubbled through the solution while maintaining the temperature at approximately 5-12 °C.[3]

-

After the reaction is complete, the mixture is neutralized with water.[3]

-

The solvent is partially evaporated, and the product is crystallized by cooling, followed by filtration and drying to give 2-chloro-4,6-dimethoxypyrimidine.[3]

-

Synthesis from 2-Amino-4,6-dimethoxypyrimidine (Sandmeyer-type Reaction)

This method involves the diazotization of an amino group followed by substitution with a chloride ion.

Caption: Sandmeyer-type synthesis of this compound.

Experimental Protocol:

-

2-Amino-4,6-dimethoxypyrimidine is dissolved in concentrated hydrochloric acid and cooled to a temperature between -15 °C and 0 °C.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the low temperature to form the diazonium salt intermediate.[4]

-

This diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.

-

The reaction mixture is stirred, and upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.

-

Purification is typically achieved by recrystallization from a suitable solvent like methanol or by silica gel chromatography.[2]

Characterization Data

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~6.15 (s, 1H, Ar-H) | ~171.0 (C-O) |

| ~3.95 (s, 6H, 2 x OCH₃) | ~163.0 (C-Cl) |

| ~88.0 (Ar-C-H) | |

| ~55.0 (OCH₃) |

Note: The provided NMR data is based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretch (alkane) |

| ~1600-1550 | C=N and C=C stretching (aromatic ring)[5] |

| ~1480-1400 | Aromatic ring stretching[5] |

| ~1300-1000 | C-O stretching (methoxy groups) |

| ~800-600 | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 174 and an [M+2]⁺ peak at m/z 176 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Expected Fragmentation Pattern:

-

m/z 174/176: Molecular ion ([C₆H₇ClN₂O₂]⁺)

-

m/z 159/161: Loss of a methyl radical (•CH₃)

-

m/z 131/133: Loss of an acetyl radical (•COCH₃) or sequential loss of CH₃ and CO

-

m/z 139: Loss of a chlorine radical (•Cl)

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of several herbicides, particularly those in the pyrimidinyl(thio)benzoate class.[6] One notable example is its use in the production of Bispyribac-sodium.[6][7]

Caption: Synthesis of Bispyribac-sodium from this compound.

This reaction involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring by the hydroxyl groups of 2,6-dihydroxybenzoic acid.[6][8] The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent.[8] This synthesis pathway highlights the importance of this compound as a precursor to complex, high-value molecules in the agrochemical industry.[7] The compound also serves as an intermediate in the development of various pharmaceuticals, including antiviral and anticancer agents.[9]

References

- 1. CN101265235B - Preparation method of herbicide bispyribac - Google Patents [patents.google.com]

- 2. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 3. 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) IR Spectrum [m.chemicalbook.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Bispyribac | C19H18N4O8 | CID 443031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]

- 8. CN101265235A - Preparation method of herbicide bispyribac - Google Patents [patents.google.com]

- 9. scienceopen.com [scienceopen.com]

A Comprehensive Technical Guide to 2-Chloro-4,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-4,6-dimethoxypyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its chemical and physical properties, outlines a general synthesis methodology, and illustrates the synthetic workflow.

Core Chemical and Physical Properties

This compound, identified by the CAS number 13223-25-1, is a crucial building block in organic synthesis. Its molecular structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O₂[1] |

| Molecular Weight | 174.58 g/mol [1] |

| Appearance | White to slightly yellow powder |

| Melting Point | 100-105 °C[2][3] |

| Boiling Point | 317.1±22.0 °C at 760 mmHg[2][3] |

| Density | 1.3±0.1 g/cm³[2][3] |

| Flash Point | 145.6±22.3 °C[2][3] |

| Exact Mass | 174.019608[2][3] |

Synthesis of this compound: An Experimental Protocol Overview

The synthesis of this compound can be achieved through a multi-step process, often starting from malononitrile. While specific conditions and reagents may vary based on patented procedures, a general synthetic route is outlined below.

Objective: To synthesize 2-Chloro-4,6-dimethoxypyrimidine from readily available starting materials.

Key Steps:

-

Formation of 1,3-dimethyl malononitrile diamidine dihydrochloride: This initial step typically involves the reaction of malononitrile and methanol in the presence of an acid chloride, such as acetyl chloride. This reaction forms the key intermediate, 1,3-dimethyl malononitrile diamidine dihydrochloride.

-

Reaction with Cyanamide: The dihydrochloride intermediate is then reacted with cyanamide and a base, such as sodium bicarbonate, to produce 3-amino-3-methoxy-N-nitrile-2-propionamidine.

-

Cyclization and Chlorination: In the final step, 3-amino-3-methoxy-N-nitrile-2-propionamidine undergoes cyclization and chlorination in the presence of hydrogen chloride to yield the final product, 2-Chloro-4,6-dimethoxypyrimidine. The reaction is typically carried out in a solvent like methanol at a controlled temperature.

-

Purification: The crude product is then purified through crystallization to obtain high-purity 2-Chloro-4,6-dimethoxypyrimidine.

This synthetic approach offers a reliable method for producing this important intermediate, with reported yields being favorable for industrial applications.

Synthetic Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in both the agrochemical and pharmaceutical industries.

-

Agrochemicals: It serves as a crucial precursor for the synthesis of several modern herbicides. Its structure allows for the creation of active ingredients that target specific weeds with high efficacy.

-

Pharmaceuticals: In drug development, this compound is utilized as a building block for creating novel therapeutic agents. Its pyrimidine core is a common scaffold in medicinal chemistry for targeting a wide range of biological pathways.

The continued use of this compound in these fields underscores its importance in the development of new and effective chemical entities.

References

Physical properties of 2-Chloro-4,6-dimethoxypyridine (melting point, boiling point)

An In-depth Analysis for Researchers and Drug Development Professionals

Disclaimer: This technical guide addresses the physical properties of 2-Chloro-4,6-dimethoxypyrimidine . Extensive searches did not yield specific data for "2-Chloro-4,6-dimethoxypyridine." Due to the similarity in nomenclature, it is plausible that the request pertained to the widely documented pyrimidine derivative. The following data is exclusively for 2-Chloro-4,6-dimethoxypyrimidine.

This document provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 2-Chloro-4,6-dimethoxypyrimidine. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and agrochemical synthesis.

Physical and Chemical Properties

2-Chloro-4,6-dimethoxypyrimidine is a versatile chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and herbicides.[1][2] Its chemical structure, featuring a pyrimidine core with chloro and dimethoxy substitutions, imparts specific reactivity and solubility characteristics.[1]

Table 1: Physical Properties of 2-Chloro-4,6-dimethoxypyrimidine

| Property | Value | Source(s) |

| Melting Point | 100 - 105 °C | [1][3] |

| 101.5 - 102.5 °C | [4] | |

| 101.0 - 105.0 °C | [5] | |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [2] |

| Molecular Formula | C6H7ClN2O2 | [1][3] |

| Molecular Weight | 174.58 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystal | [1][5] |

Experimental Protocols

Determination of Melting Point

While specific experimental details for the cited melting points are not exhaustively provided in the search results, a general methodology can be inferred. The melting point of a crystalline solid like 2-Chloro-4,6-dimethoxypyrimidine is typically determined using a melting point apparatus.

-

Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

-

Procedure:

-

A small, dry sample of the purified crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

-

Purification: The precision of the melting point is indicative of the sample's purity. One of the cited values was obtained after purification by silica gel chromatography.[4]

Determination of Boiling Point

The boiling point is a key physical constant for a liquid. However, for a high-boiling solid like 2-Chloro-4,6-dimethoxypyrimidine, this value is often predicted or determined under reduced pressure. The provided boiling point is a calculated value.[2]

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine is a critical process for its application as an intermediate. One documented method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine.[4][6] A generalized workflow for this synthesis is outlined below.

Caption: Synthesis workflow of 2-Chloro-4,6-dimethoxypyrimidine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [chemicalbook.com]

- 5. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

A Technical Guide to the Solubility and Stability of 2-Chloro-4,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed protocols for the evaluation of solubility and stability of 2-Chloro-4,6-dimethoxypyridine (CAS No. 13223-25-1). This versatile chemical intermediate is utilized in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility and stability is critical for its effective use in research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 174.58 g/mol | [1][3] |

| Melting Point | 101 - 105 °C | [1] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Purity | ≥ 98% (GC) | [1] |

Solubility Profile

Qualitative Solubility of a Structural Analog (6-chloro-2,4-dimethoxypyrimidine)

| Solvent | Solubility |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

A detailed experimental protocol for the quantitative determination of solubility is provided below.

Experimental Protocol: Quantitative Solubility Determination by HPLC

This protocol outlines the equilibrium solubility assay using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[4]

-

-

Sample Filtration:

-

Sample Dilution:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the diluted sample solution into the HPLC system.[4]

-

-

Quantification:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

-

Caption: Workflow for Quantitative Solubility Determination by HPLC.

Stability Profile

The stability of this compound is crucial for its storage and handling. While it is generally stable under standard storage conditions, its stability under various stress conditions has not been extensively reported.[2] A forced degradation study is recommended to understand its degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of similar compounds, the following degradation pathways are plausible:

-

Hydrolysis: The chloro group at the 2-position and the methoxy groups at the 4- and 6-positions may be susceptible to hydrolysis under acidic or basic conditions. Hydrolysis of the chloro group would yield 4,6-dimethoxypyrimidin-2-ol, while hydrolysis of the methoxy groups could lead to the corresponding hydroxy derivatives.

-

Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

-

Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.

-

Dehalogenation: Under strongly reducing acidic conditions, such as with hydriodic acid, dehalogenation of the 2-chloro group to yield 4,6-dimethoxypyrimidine is a possibility.[6]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to generate a sufficient amount of degradation products for identification and analytical method development.[7][8]

Objective: To identify potential degradation products and degradation pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Suitable organic solvent (in which the compound is soluble and stable)

-

Photostability chamber

-

Oven

-

HPLC or LC-MS system

Procedure:

A solution of this compound is subjected to the following stress conditions in parallel:

-

Acidic Hydrolysis:

-

Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.

-

-

Basic Hydrolysis:

-

Treat the sample solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.

-

-

Oxidative Degradation:

-

Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

-

-

Thermal Degradation:

-

Expose a solid sample to dry heat in an oven at a temperature below its melting point (e.g., 80 °C).

-

-

Photolytic Degradation:

-

Expose a solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[9]

-

Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable analytical method, such as HPLC or LC-MS, to separate and identify the degradation products.

-

A control sample, protected from stress conditions, should be analyzed concurrently.

Caption: Workflow for a Forced Degradation Study.

Summary

This technical guide provides essential information on the physicochemical properties, solubility, and stability of this compound. While specific quantitative data is limited, the provided experimental protocols offer a robust framework for researchers to determine these critical parameters. The outlined potential degradation pathways can guide the development of stable formulations and appropriate storage conditions. For any application, it is recommended to perform experimental verification of these properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. sgs.com [sgs.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Spectroscopic Analysis of 2-Chloro-4,6-dimethoxypyridine: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This document aims to serve as a resource for researchers by compiling and presenting relevant spectroscopic information. Due to the absence of published experimental spectra for this compound, this guide provides data for closely related compounds. By examining the spectral properties of these analogues, researchers can infer expected values and patterns for the target compound.

Spectroscopic Data of Analogous Compounds

The following sections present spectroscopic data for three analogous compounds:

-

2-Chloro-4,6-dimethoxypyrimidine: This compound is isoelectronic with the target molecule, with the key difference being the presence of a second nitrogen atom in the aromatic ring.

-

2,6-dimethoxypyridine: This analogue allows for the examination of the effect of two methoxy groups on the pyridine ring without the chloro-substituent.

-

2-Chloro-6-methoxypyridine: This compound provides insight into the influence of a chloro and a methoxy group on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2,6-dimethoxypyridine | CDCl₃ | 7.45 (t), 6.28 (d), 3.89 (s)[1] |

| 2-Chloro-6-methoxypyridine | CDCl₃ | 7.55 (t), 6.85 (d), 6.65 (d), 3.9 (s) |

Table 2: ¹³C NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-Chloro-6-methoxypyridine | CDCl₃ | 163.8, 149.5, 140.0, 115.3, 108.9, 53.6[2] |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of Analogous Compounds

| Compound | Sample Prep | Key Absorption Bands (cm⁻¹) |

| 2-Chloro-4,6-dimethoxypyrimidine | KBr-Pellet | Ring stretching: ~1580, 1567, 1480, 1400 cm⁻¹[3] |

| 2,6-dimethoxypyridine | Liquid Film | C-H stretching, C=N stretching, C-O stretching[4] |

| 2-Chloro-6-methoxypyridine | Neat | C-H stretching, C=N stretching, C-O stretching, C-Cl stretching[2] |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of Analogous Compounds

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| 2,6-dimethoxypyridine | Electron Ionization (EI) | 139[5] | Loss of a methyl group (•CH₃)[5] |

| 2-Chloro-6-methoxypyridine | GC-MS | 143[2] | Not specified |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Employ proton decoupling. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples (Neat): Place a drop of the liquid sample between two KBr or NaCl plates.

-

Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While direct spectroscopic data for this compound is not currently available in the public domain, this guide provides valuable reference data from structurally similar compounds. The presented NMR, IR, and MS data for 2-Chloro-4,6-dimethoxypyrimidine, 2,6-dimethoxypyridine, and 2-Chloro-6-methoxypyridine, along with generalized experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. It is recommended that any future work on this compound include the publication of its full spectroscopic data to enrich the scientific literature.

References

Synonyms and alternative names for 2-Chloro-4,6-dimethoxypyridine

A Note on Nomenclature: Initial searches for "2-Chloro-4,6-dimethoxypyridine" predominantly yield results for the pyrimidine analogue, 2-Chloro-4,6-dimethoxypyrimidine. Due to the extensive availability of data for the pyrimidine derivative and the scarcity of information on the pyridine counterpart, this guide will focus exclusively on 2-Chloro-4,6-dimethoxypyrimidine.

This technical guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It provides a comprehensive overview of 2-Chloro-4,6-dimethoxypyrimidine, including its chemical identity, physical and chemical properties, synthesis protocols, and its applications as a key chemical intermediate.

Synonyms and Alternative Names

2-Chloro-4,6-dimethoxypyrimidine is known by several alternative names in chemical literature and commercial listings. Proper identification is crucial for sourcing and in experimental records.

| Type | Name |

| IUPAC Name | 2-chloro-4,6-dimethoxypyrimidine |

| CAS Number | 13223-25-1 |

| Common Synonyms | 4,6-dimethoxy-2-chloropyrimidine |

| 4,6-diMethoxypyriMidine-2-chloro | |

| Other Identifiers | EC Number: 603-561-5 |

| PubChem CID: 5152323 | |

| MDL Number: MFCD00274530 |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-Chloro-4,6-dimethoxypyrimidine. These data are essential for experimental design, safety assessments, and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClN₂O₂ | [1] |

| Molecular Weight | 174.58 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 100-105 °C | [1] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 145.6 ± 22.3 °C | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Purity (Assay) | ≥98.0% (GC) to ≥99.0% | [1] |

| Solubility | Insoluble in water; soluble in toluene, isopropanol | |

| Polar Surface Area | 44.24 Ų | [1] |

Experimental Protocols: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine can be achieved through various routes. Below are detailed protocols adapted from patent literature, providing a basis for laboratory-scale synthesis.

Synthesis from Malononitrile (Multi-step)

This common industrial method involves a three-step process starting from malononitrile.[2][3]

Step 1: Salt Formation (Synthesis of 1,3-Dimethyl Malonamidine Dihydrochloride)

-

Reactants: Malononitrile, anhydrous methanol, acetyl chloride.[2]

-

Procedure:

-

Charge a reaction vessel with 66g of malononitrile and 204.8g of anhydrous methanol.[2]

-

Slowly add 353.25g of acetyl chloride dropwise into the mixture while maintaining the reaction temperature at 10-15 °C. The addition should take approximately 8 hours.[2]

-

After the addition is complete, continue the reaction with heat preservation for an additional 2 hours.[2]

-

Filter the resulting solid under a nitrogen atmosphere to obtain the wet product of 1,3-dimethyl malonamidine dihydrochloride.[2]

-

Step 2: Cyanamide Reaction (Synthesis of 3-Amino-3-methoxy-N-nitrile-2-propionamidine)

-

Reactants: 1,3-Dimethyl malonamidine dihydrochloride, sodium bicarbonate, sodium hydroxide, water, 50% cyanamide solution.[2]

-

Procedure:

-

Prepare an alkali liquor by dissolving 20g of sodium bicarbonate and 30g of sodium hydroxide in 500g of water.[2]

-

Add the 1,3-dimethyl propionamidine dihydrochloride from Step 1 to the alkali liquor in a reaction kettle, controlling the temperature between -5 and 0 °C.[2]

-

Slowly add 110g of a 50% cyanamide solution, maintaining the reaction pH between 5 and 7.[2]

-

After the addition, allow the temperature to slowly rise to 18 °C and maintain for 10 hours.[2]

-

Filter, wash, and dry the resulting precipitate to obtain 3-amino-3-methoxy-N-cyano-2-propionamidine.[2]

-

Step 3: Condensation and Chlorination (Synthesis of 2-Chloro-4,6-dimethoxypyrimidine)

-

Reactants: 3-Amino-3-methoxy-N-nitrile-2-propionamidine, methanol, hydrogen chloride gas.[2]

-

Procedure:

-

Add 131g of 3-amino-3-methoxy-N-nitrile-2-propionamidine and 620g of methanol to a reaction kettle.[2]

-

Slowly introduce 110g of hydrogen chloride gas, controlling the reaction temperature at 5 °C.[2]

-

After the gas introduction is complete, maintain the temperature for 2 hours.[2]

-

Wash the reaction mixture with water until neutral.[2]

-

Evaporate approximately 80% of the solvent.[2]

-

Cool the mixture to 5 °C to precipitate the product.[2]

-

Filter and dry the crystals to obtain 2-chloro-4,6-dimethoxypyrimidine. This method reports a yield of 82.1% with a purity of 99.6%.[2]

-

Synthesis via Diazotization of 2-Amino-4,6-dimethoxypyrimidine

An alternative, though potentially lower-yielding, method involves the diazotization of the corresponding amino-pyrimidine.[3]

-

Reactants: 2-Amino-4,6-dimethoxypyrimidine, concentrated hydrochloric acid, sodium nitrite.

-

Procedure:

-

Dissolve 2-amino-4,6-dimethoxypyrimidine in concentrated hydrochloric acid and cool the solution to approximately 0 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining a low temperature.

-

This reaction generates a diazonium salt intermediate, which is then converted to the chloro-derivative. Note: This method is reported to have yields as low as 30%.[3]

-

Applications in Synthesis

2-Chloro-4,6-dimethoxypyrimidine is a versatile building block, primarily utilized in the agrochemical industry. Its potential in pharmaceutical synthesis is also noted, though less documented with specific examples.

Agrochemicals: Herbicide Synthesis

The primary application of this compound is as a key intermediate in the production of pyrimidine salicylic acid series herbicides.[1] These herbicides are known for their high efficacy and are crucial for weed management in various crops.

Key Herbicides Synthesized from 2-Chloro-4,6-dimethoxypyrimidine:

-

Bispyribac-sodium (CAS 125401-75-4): A selective, post-emergence herbicide used for the control of grasses and broadleaf weeds in rice cultivation.[1]

-

Pyrithiobac-sodium (CAS 123343-16-8): A herbicide used to control broadleaf weeds in cotton and other crops.

-

Pyribenzoxim (CAS 168088-61-7): A broad-spectrum herbicide effective against grassy and broadleaf weeds in rice and wheat fields.[1]

Pharmaceutical and Other Applications

While the most prominent role of 2-Chloro-4,6-dimethoxypyrimidine is in agrochemicals, some sources indicate its utility as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[4] It is also used in biochemical research to study enzyme inhibition and cellular processes.[4] Additionally, its stable and reactive nature makes it a candidate for applications in material science and the synthesis of dyes and pigments.[4]

Mandatory Visualizations

Synthesis Workflow of 2-Chloro-4,6-dimethoxypyrimidine

The following diagram illustrates the multi-step synthesis of 2-Chloro-4,6-dimethoxypyrimidine from malononitrile, as detailed in the experimental protocols.

Caption: Multi-step synthesis of 2-Chloro-4,6-dimethoxypyrimidine.

Role as a Chemical Intermediate

This diagram illustrates the role of 2-Chloro-4,6-dimethoxypyrimidine as a versatile intermediate in the synthesis of various bioactive compounds.

Caption: 2-Chloro-4,6-dimethoxypyrimidine as a versatile chemical intermediate.

References

An In-Depth Technical Guide to the Purity and Assay of Commercially Available 2-Chloro-4,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay of commercially available 2-Chloro-4,6-dimethoxypyridine (CAS No. 13223-25-1). This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its quality crucial for research and development. This document details common analytical methods for purity and assay determination, potential impurities, and relevant biological signaling pathways where pyrimidine derivatives play a significant role.

Commercial Purity Specifications

Commercially available this compound is typically offered at a high purity level, essential for its use in sensitive synthetic applications. The specifications from various suppliers are summarized below.

| Parameter | Typical Specification | Analytical Method |

| Purity/Assay | ≥98.0%[1] | Gas Chromatography (GC) |

| Appearance | White to light yellow crystalline powder | Visual |

| Melting Point | 101-105 °C | Capillary Method |

Analytical Methodologies for Purity and Assay Determination

Accurate determination of the purity and assay of this compound is critical for quality control. The most common and reliable methods employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is the most frequently cited method for determining the purity of this compound by commercial suppliers. It is well-suited for analyzing this volatile compound.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. For impurity identification, a Mass Spectrometer (MS) detector can be used.

-

Column: A non-polar capillary column, such as a TG-5-SilMS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector. A split ratio of 1:50 is a good starting point.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Detector Temperature (FID): 280 °C.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent like acetone or ethyl acetate.

-

Injection Volume: 1 µL.

-

Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a versatile technique for the analysis of pyrimidine derivatives and can be used for both purity determination and the separation and quantification of potential impurities.[2][3]

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good choice.[4]

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

Start with a low percentage of B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute impurities with different polarities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 260-280 nm).

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase (initial composition) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Data Analysis: Purity is calculated using the area percent method. For assay determination against a reference standard, a calibration curve should be prepared.

Quantitative NMR (qNMR) for Absolute Purity (Assay)

qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[5][6][7]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with known purity that is soluble in the same deuterated solvent and has signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are suitable choices for many organic compounds.

-

Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.

-

Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

-

Add a precise volume of the deuterated solvent.

-

Ensure complete dissolution by gentle vortexing.

-

-

NMR Acquisition Parameters:

-

Use a 90° pulse.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methoxy protons) and a signal for the internal standard.

-

-

Purity Calculation: The purity of the analyte is calculated using the following formula:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

-

Potential Impurities

Understanding the potential impurities in commercially available this compound is crucial for researchers, as these can affect reaction outcomes and biological activity. Impurities can arise from the synthetic route or degradation.[8]

A common synthesis method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine.[9] Another route starts from malononitrile.[9] Based on these synthetic pathways, potential impurities could include:

| Impurity Name | Structure | Potential Origin |

| 2-Amino-4,6-dimethoxypyrimidine | Unreacted starting material | |

| 4-Chloro-2,6-dimethoxypyrimidine | Isomeric impurity from synthesis | |

| 2-Hydroxy-4,6-dimethoxypyrimidine | Hydrolysis product | |

| Unidentified byproducts | - | From side reactions during synthesis |

The analytical methods described in section 2, particularly HPLC and GC-MS, are suitable for the detection and quantification of these potential impurities.

Role in Drug Discovery and Relevant Signaling Pathways

While this compound is primarily a synthetic intermediate, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active molecules.[10] Derivatives of this and similar pyrimidines are frequently investigated as inhibitors of key signaling pathways implicated in diseases like cancer.

Pyrimidine Derivatives as Kinase Inhibitors

Many pyrimidine-based compounds act as competitive inhibitors at the ATP-binding site of protein kinases due to their structural similarity to adenine. Two critical signaling pathways often targeted by pyrimidine derivatives are the PI3K/Akt/mTOR and PIM kinase pathways.

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12][13] Pyrimidine-based inhibitors can target various kinases within this cascade.[14]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine-based compounds.

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[15][16] Several pyrimidine-containing molecules have been developed as PIM kinase inhibitors.[17][18]

Caption: Inhibition of PIM kinase signaling by pyrimidine-based compounds.

Pyrimidine Biosynthesis Pathways

The synthesis of pyrimidine nucleotides is fundamental for DNA and RNA production and is essential for cell proliferation. There are two main pathways for pyrimidine biosynthesis: the de novo pathway and the salvage pathway.[19][20][21][22] These pathways are often upregulated in cancer cells, making them attractive targets for therapeutic intervention.

This pathway synthesizes pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine.[22][23]

Caption: Overview of the de novo pyrimidine biosynthesis pathway.

This pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[22][24][25]

Caption: Overview of the pyrimidine salvage pathway.

Conclusion

A thorough understanding of the purity and assay of this compound is paramount for its effective use in research and development. This guide has provided an overview of the typical commercial specifications, detailed experimental protocols for its analysis using GC, HPLC, and qNMR, and a discussion of potential impurities. Furthermore, the relevance of the pyrimidine scaffold in drug discovery has been highlighted with a focus on key cancer-related signaling pathways. The provided methodologies and information will aid researchers, scientists, and drug development professionals in ensuring the quality of their starting materials and in the design of new therapeutic agents.

References

- 1. 2-Chloro-4,6-dimethoxypyrimidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. youtube.com [youtube.com]

- 8. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 23. microbenotes.com [microbenotes.com]

- 24. Pyrimidine ribonucleotide salvage pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for 2-Chloro-4,6-dimethoxypyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyridine is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a reactive chlorine atom and two activating methoxy groups on a pyrimidine ring, makes it an invaluable building block in the agrochemical and pharmaceutical industries.[2] This document provides detailed application notes and experimental protocols for its use in various synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 13223-25-1 | [1] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 174.58 g/mol | [1][3] |

| Appearance | White to slightly yellow powder | [1] |

| Melting Point | 100-105 °C | [1] |

| Boiling Point | ~317.1 °C at 760 mmHg | [1] |

| Density | ~1.3 g/cm³ | [1] |

| Solubility | Soluble in various organic solvents | [2] |

Key Applications in Organic Synthesis

The reactivity of the C2-chloro substituent allows for a range of functionalizations, making this compound a versatile precursor for more complex molecules.

Intermediate in Agrochemical Synthesis

One of the most significant applications of this compound is as a crucial intermediate in the production of pyrimidine salicylic acid series herbicides.[1] It is a key building block for herbicides such as Bispyribac-sodium, Pyribenzoxim, and Pyrithiobac-sodium, which are vital for weed control in agriculture.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. 2-Chloro-4,6-dimethoxypyrimidine readily participates in this reaction with various aryl and heteroaryl boronic acids.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Benzo[b]furan-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | MeOH/THF | >95 | [5] |

| 3-Furan boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | MeOH/THF | ~80 | [5] |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 51 (for 2-chloro-4-phenylpyrimidine) | [6] |

| p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 15 (di-coupled product) | [6] |

This reaction is a cornerstone for forming C-N bonds, coupling aryl halides with amines.[7][8] It allows for the synthesis of 2-amino-4,6-dimethoxypyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry.[2]

Caption: General scheme of the Buchwald-Hartwig amination.

Typical Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

| Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | 80-110 °C | [8][9] |

| Anilines | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 °C | [7][9] |

| Heterocyclic Amines | Pd(OAc)₂ / Josiphos | NaOt-Bu | Toluene | 100 °C | [10] |

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyrimidines.[11][12]

Typical Conditions for Sonogashira Coupling

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Reference |

| Terminal Alkynes | Pd(PPh₃)₄ | CuI | Et₃N or Diethylamine | THF or DMF | [11][13] |

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyrimidine ring, enhanced by the methoxy groups, facilitates nucleophilic aromatic substitution. Strong nucleophiles can displace the C2-chloride. A notable example is the reaction with sodium methyl mercaptide to form 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate for certain herbicides.[4]

Quantitative Data for Nucleophilic Substitution

| Nucleophile | Reagent | Solvent | Temperature | Yield (%) | Reference |

| Sodium methyl mercaptide | 25% NaSMe | Methanol | 45-50 °C | 95.6 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-4,6-dimethoxypyrimidine with an arylboronic acid.[14]

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

SPhos (0.04 mmol)

-

Potassium phosphate (K₃PO₄, 3.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Caption: Generalized workflow for cross-coupling reactions.

Procedure:

-

In an oven-dried Schlenk tube, combine 2-Chloro-4,6-dimethoxypyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[14]

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Stir the reaction mixture at room temperature for 5 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.[14]

-

Cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[14]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4,6-dimethoxypyrimidine.

Protocol 2: Nucleophilic Substitution with Sodium Methyl Mercaptide

This protocol details the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine.[4]

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol)

-

25% Sodium methyl mercaptide solution (30.1 g, 107 mmol)

-

Tetrabutylammonium bromide (1.6 g, 5 mmol)

-

Methanol (80 mL)

-

Isopropanol and water for recrystallization

Procedure:

-

In a reaction flask, combine 2-Chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide solution, and methanol.[4]

-

Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.[4]

-

During the reaction, an off-white precipitate will form.

-

After 2 hours, cool the mixture and collect the precipitate by vacuum filtration.

-

Wash the collected solid with cool water.

-

Recrystallize the solid from an isopropanol:water (2:1) mixture to yield pure 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals. The reported yield is 95.6%.[4]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. benchchem.com [benchchem.com]

2-Chloro-4,6-dimethoxypyrimidine: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and two methoxy groups, allow for facile and selective functionalization, making it an attractive starting material for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of 2-chloro-4,6-dimethoxypyrimidine in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. Detailed experimental protocols and data are presented to guide researchers in leveraging this valuable chemical entity for drug discovery and development.

While the user's initial query specified "2-Chloro-4,6-dimethoxypyridine," extensive research has revealed that the pyrimidine analogue, 2-Chloro-4,6-dimethoxypyrimidine, is the predominantly utilized and documented compound in this context. It is highly probable that the query intended to address the pyrimidine scaffold.

Key Applications in Medicinal Chemistry

The pyrimidine core is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] 2-Chloro-4,6-dimethoxypyrimidine serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer compounds.[2] The reactivity of the C2-chloro substituent enables its displacement through nucleophilic aromatic substitution (SNAr) or its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide range of substituents, facilitating the exploration of chemical space and the optimization of pharmacological properties.

A significant area of application for this building block is in the development of kinase inhibitors . Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrimidine scaffold can mimic the adenine ring of ATP, enabling compounds to bind to the ATP-binding site of kinases and modulate their activity.

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules from 2-chloro-4,6-dimethoxypyrimidine typically involves the functionalization of the C2 position. Two of the most common and powerful methods are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by various nucleophiles, such as amines, thiols, and alcohols. This reaction is a straightforward and efficient method for introducing diverse functionalities.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between the pyrimidine core and an aryl or heteroaryl boronic acid. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyrimidine derivatives, which are common motifs in kinase inhibitors.

Application in Kinase Inhibitor Synthesis: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[3] Pyrimidine-based molecules have shown significant promise as Aurora kinase inhibitors.[1] While many reported syntheses of pyrimidine-based Aurora kinase inhibitors start with di- or tri-chlorinated pyrimidines, the principles of sequential functionalization are directly applicable to derivatives of 2-chloro-4,6-dimethoxypyrimidine.

A common synthetic strategy involves the sequential substitution of chlorine atoms on a pyrimidine core. For instance, a related starting material, 2,4,6-trichloropyrimidine, can be selectively functionalized at the C4, C2, and C6 positions.[4] A similar approach can be envisioned for di-substituted pyrimidines, where the reactivity of each position can be tuned by the existing substituents.

Experimental Protocols

The following are generalized protocols for key reactions involving 2-chloro-4,6-dimethoxypyrimidine and related scaffolds.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Desired amine (e.g., a substituted aniline or a heterocyclic amine)

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., THF, 1-pentanol)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a solution of 2-chloro-4,6-dimethoxypyrimidine (1.0 eq) in the chosen solvent, add the desired amine (1.1-1.5 eq) and triethylamine (1.5-2.0 eq).

-

Heat the reaction mixture at a suitable temperature (e.g., 50-140 °C) for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.[4]

-

Upon completion, cool the reaction mixture to room temperature and quench with water or brine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-